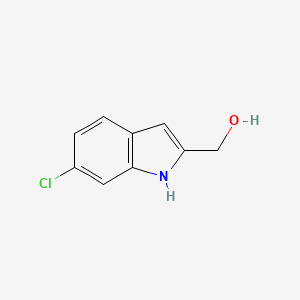

(6-Chloro-1H-indol-2-yl)methanol

描述

Significance of the Indole (B1671886) Scaffold in Diverse Scientific Disciplines

The indole nucleus, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in heterocyclic chemistry. openmedicinalchemistryjournal.comnih.gov This structural motif is not merely an academic curiosity but a recurring theme in a multitude of biologically active molecules. openmedicinalchemistryjournal.com Its significance spans across various scientific disciplines, most notably in medicinal chemistry, where it serves as a foundational framework for the design and synthesis of novel therapeutic agents. openmedicinalchemistryjournal.com The indole ring system is a key constituent in numerous natural products, including alkaloids, and is present in many approved drugs. openmedicinalchemistryjournal.com The versatility of the indole scaffold allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities such as anti-inflammatory, antimicrobial, antiviral, and anticancer properties. openmedicinalchemistryjournal.comresearchgate.net

Academic Research Focus on Substituted Indole-2-Methanol Derivatives

Within the vast family of indole derivatives, substituted indole-2-methanols represent a class of compounds with significant synthetic and potential biological interest. The introduction of a hydroxymethyl group at the 2-position of the indole ring provides a valuable handle for further chemical modifications, allowing for the construction of more complex molecular architectures. Academic research has explored various synthetic routes to access these derivatives and has investigated their potential as intermediates in the synthesis of biologically active compounds. The nature and position of substituents on the indole ring can profoundly influence the chemical reactivity and biological properties of the resulting indole-2-methanol derivatives.

Overview of Research Trajectories for (6-Chloro-1H-indol-2-yl)methanol

While extensive research exists for the broader indole class, specific academic investigations focusing solely on this compound are limited. However, based on the known reactivity of the indole scaffold and the influence of halogen substituents, several research trajectories can be envisioned. The presence of a chlorine atom at the 6-position is expected to modulate the electronic properties and lipophilicity of the molecule, which could in turn influence its biological activity. Research on this compound would likely involve its synthesis, characterization, and exploration as a building block for more complex molecules with potential applications in medicinal chemistry.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its handling, characterization, and application in a research setting. While detailed experimental data from academic literature is scarce, some properties have been predicted or are available from chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO | - |

| Molecular Weight | 181.62 g/mol | echemi.com |

| Appearance | Light yellow solid | echemi.com |

| Density | 1.4±0.1 g/cm³ | echemi.com |

| Flash Point | 192.0±23.7 °C | echemi.com |

| Refractive Index | 1.710 | echemi.com |

| XLogP3 | 1.8 | echemi.com |

Synthesis and Characterization

The primary route for the synthesis of this compound involves the reduction of a corresponding indole-2-carboxylic acid derivative. A general and widely used method is the reduction of ethyl 6-chloroindole-2-carboxylate with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). echemi.com

The general reaction is as follows: Ethyl 6-chloroindole-2-carboxylate + LiAlH₄ → this compound

This reaction is typically carried out at a reduced temperature (e.g., 0 °C) initially, followed by stirring at room temperature. echemi.com The workup procedure involves quenching the excess hydride with water and a base, followed by extraction and purification, often by column chromatography. echemi.com

¹H NMR: Signals corresponding to the aromatic protons on the benzene and pyrrole rings, a singlet for the CH₂ group of the methanol (B129727) substituent, a broad singlet for the N-H proton, and a signal for the hydroxyl proton.

¹³C NMR: Resonances for the eight carbon atoms of the indole core and the carbon of the methanol group.

IR Spectroscopy: Characteristic absorption bands for the N-H and O-H stretching vibrations, as well as C-H, C=C, and C-Cl bonds.

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Structure

3D Structure

属性

IUPAC Name |

(6-chloro-1H-indol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-4,11-12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPJEFKYIRFYMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583023 | |

| Record name | (6-Chloro-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53590-58-2 | |

| Record name | (6-Chloro-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 6 Chloro 1h Indol 2 Yl Methanol

Reactivity Profiles of the Indole-2-Methanol Moiety

The indole-2-methanol substructure is the primary locus of reactivity. The proximity of the hydroxyl group to the indole (B1671886) ring system allows for unique transformations involving electrophilic intermediates, nucleophilic attack, and participation of the indole nitrogen.

The benzylic carbon of the hydroxymethyl group is readily activated to form an electrophilic species. Under acidic conditions, protonation of the hydroxyl group creates a good leaving group (water), facilitating the formation of a stabilized carbocation known as an indol-2-ylmethyl cation. This cation is resonance-stabilized by the adjacent indole nucleus, making it a key intermediate for various synthetic transformations.

This electrophilic intermediate is susceptible to attack by a wide range of nucleophiles. A notable reaction is the formation of tetraarylmethanes through the formal nucleophilic substitution of indol-2-yl diaryl methanols, a process catalyzed by Brønsted acids. rsc.org The key to this transformation is the generation of an active 2-indole imine methide (2-IIM) intermediate, which readily reacts with nucleophiles. rsc.org The presence of the 6-chloro substituent in (6-Chloro-1H-indol-2-yl)methanol influences the stability and reactivity of this intermediate through its inductive electron-withdrawing effect.

Table 1: Examples of Nucleophilic Substitution via Electrophilic Activation of Indole-Methanol Derivatives

| Indole Substrate | Catalyst/Solvent | Nucleophile | Product Type | Reference |

| Indol-2-yl diaryl methanol (B129727) | Brønsted Acid / Trifluoroethanol | Arenes | Tetraarylmethanes | rsc.org |

| 1-Methoxy-6-nitroindole-3-carbaldehyde | NaH / DMF | Piperidine | 2-Piperidinyl-indole derivative | nii.ac.jp |

| 1-Methoxy-6-nitroindole-3-carbaldehyde | KOtBu / DMF | Dimethyl malonate | 2-(Dialkoxycarbonyl)methyl-indole | clockss.org |

Note: This table presents reactions of analogous indole systems to illustrate the reactivity principle.

The hydroxyl group of this compound can act as a nucleophile or be transformed into a leaving group for substitution reactions. While its nucleophilicity is moderate, it can participate in reactions such as esterification or etherification under appropriate conditions.

More synthetically valuable are reactions where the hydroxyl group is substituted. This typically requires its conversion into a better leaving group. Besides acid-catalyzed dehydration, other methods can be employed, such as conversion to a tosylate, mesylate, or halide. Once activated, the benzylic position undergoes nucleophilic substitution (SN1 or SN2, depending on the conditions and nucleophile) with a variety of reagents, including amines, thiols, and carbon nucleophiles. For instance, studies on related amino alcohols demonstrate their conversion into cyclic carbamates, a transformation that involves the reactivity of the hydroxyl functionality. acs.org

Conversely, the nitrogen can act as a nucleophile or be protected with various groups (e.g., tosyl, Boc) to prevent unwanted side reactions or to direct reactivity to other parts of the molecule. In nucleophilic substitution reactions at the C2 position of 1-methoxyindole (B1630564) derivatives, the indole nitrogen anion has been shown to participate in the reaction mechanism. nii.ac.jpclockss.org The electron-withdrawing nature of the 6-chloro substituent increases the acidity of the N-H proton compared to the unsubstituted indole-2-methanol, making deprotonation more facile. This can be strategically exploited in multi-step syntheses.

Cycloaddition and Annulation Reactions Involving this compound

The indole nucleus is a competent participant in various cycloaddition and annulation reactions, providing powerful strategies for the rapid construction of complex, fused heterocyclic systems. While this compound itself may require functionalization to act as a diene or dienophile, its core structure is amenable to these transformations.

Indole derivatives are known to participate as partners in cycloaddition reactions to build five- and seven-membered rings fused to the indole core.

[3+2] Cycloadditions: These reactions are a developed strategy for creating pyrrolo[2,3-b]indole (B14758588) and other five-membered fused systems. rsc.org A diastereoselective [3+2] dearomative annulation of 3-substituted indoles with α-haloketones provides access to highly functionalized cyclopenta-fused indoline (B122111) compounds. nih.gov For this compound to participate, it would likely need to be converted into a derivative that can act as a three-atom component or react with one.

[4+3] Cycloadditions: This strategy is particularly powerful for the synthesis of cyclohepta[b]indoles, which are core structures in many bioactive natural products. nih.gov Dearomative [4+3] cycloaddition reactions between 3-alkenylindoles and in situ-generated oxyallyl cations have been shown to produce these seven-membered ring systems in high yields and diastereoselectivities. nih.govacs.org this compound could be envisioned as a precursor to a suitable 2,3-disubstituted indole that could engage in such a cycloaddition, where the indole acts as the four-atom component.

Table 2: Representative Cycloaddition Reactions with Indole Scaffolds

| Cycloaddition Type | Indole Reactant | Reaction Partner | Product Core | Reference |

| [3+2] Annulation | 3-Substituted Indoles | α-Haloketones | Cyclopenta-fused Indolines | nih.gov |

| [3+2] Cycloaddition | 3-Nitroindoles | Fumaric acid amide esters | Pyrrolo[2,3-b]indoles | rsc.org |

| [4+3] Cycloaddition | 3-Alkenylindoles | Oxyallyl Cations | Cyclohepta[b]indoles | nih.govacs.org |

| [4+3] Cycloaddition | C2-Indolyl Cation | Diene | Cyclohepta[b]indoles | acs.org |

Note: This table highlights cycloaddition strategies applicable to the indole framework.

Cascade reactions, where multiple bond-forming events occur sequentially in a single operation, offer an efficient pathway to molecular complexity. rsc.org The functional groups of this compound make it a suitable substrate for initiating such cascades.

For example, acid-catalyzed cascade reactions have been used to generate novel tetracyclic indole skeletons from indole precursors. mdpi.com Multicomponent reactions involving an indole, formaldehyde, and an amino hydrochloride can rapidly assemble indole-fused seven-membered heterocycles. researchgate.net The this compound could be a starting point for a cascade initiated by the reaction of the hydroxymethyl group, followed by cyclization involving the indole C3 position or the nitrogen atom. Such strategies are highly valued for their atom economy and ability to avoid the isolation of intermediates. rsc.org These approaches can lead to diverse polycyclic indole frameworks, including those found in biologically active alkaloids. nih.govrsc.org

Oxidation and Reduction Pathways of the Alcohol Functionality

The primary alcohol at the C2 position of this compound is amenable to both oxidation and reduction, providing synthetic routes to other important 6-chloroindole (B17816) derivatives.

Oxidation: The alcohol functionality can be readily oxidized to the corresponding aldehyde, 6-chloro-1H-indole-2-carbaldehyde. A common and effective method for this transformation is the use of activated manganese dioxide (MnO2) in a suitable solvent like dimethylformamide (DMF). This reaction is typically carried out at room temperature and offers good yields of the desired aldehyde. The resulting 6-chloro-1H-indole-2-carbaldehyde is a valuable intermediate for the synthesis of more complex molecules.

| Reactant | Reagent | Conditions | Product | Yield |

| This compound | Manganese Dioxide (MnO2) | DMF, Room Temperature, 12h | 6-Chloro-1H-indole-2-carbaldehyde | Good |

Reduction: The hydroxymethyl group can also be reduced to a methyl group, yielding 6-chloro-2-methyl-1H-indole. While specific literature for the direct reduction of this compound is not prevalent, this transformation can be achieved using standard methods for the reduction of benzylic alcohols. One common approach involves the use of a silane (B1218182) reducing agent, such as triethylsilane (Et3SiH), in the presence of a strong acid like trifluoroacetic acid (TFA). This ionic hydrogenation proceeds through the formation of a stable carbocation intermediate at the C2 position, which is then reduced by the silane. Catalytic hydrogenation, for instance using palladium on carbon (Pd/C) under a hydrogen atmosphere, possibly with an acidic additive to facilitate the reaction, represents another viable pathway. rsc.org

| Reactant | Reagent | Conditions | Product |

| This compound | Triethylsilane, Trifluoroacetic Acid | Dichloromethane, Room Temperature | 6-Chloro-2-methyl-1H-indole |

| This compound | H2, Pd/C | Ethanol, Acidic Additive | 6-Chloro-2-methyl-1H-indole |

N-Substitution and Ring-Opening/Rearrangement Chemistry

N-Substitution:

N-Alkylation: The nitrogen atom of the indole ring can be alkylated using various methods. A standard procedure involves deprotonation of the N-H bond with a strong base like sodium hydride (NaH) in an aprotic solvent such as DMF or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). It is important to consider that the hydroxyl group of the methanol substituent can also react with the base and the alkylating agent, potentially leading to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. Chemoselective N-alkylation might be achieved by careful choice of the base and reaction conditions. mdpi.com

N-Acylation: Acylation of the indole nitrogen can be accomplished using acylating agents like acyl chlorides or anhydrides in the presence of a base. A milder and more chemoselective method for N-acylation utilizes thioesters as the acyl source in the presence of a base like cesium carbonate (Cs2CO3) in a high-boiling solvent such as xylene. nih.gov This method can offer better selectivity for N-acylation over O-acylation of the primary alcohol.

Ring-Opening/Rearrangement Chemistry:

While specific examples of ring-opening or rearrangement reactions of this compound are not extensively documented, the inherent reactivity of the indole nucleus and the presence of the hydroxymethyl group suggest potential pathways for such transformations.

Under strongly acidic conditions, 2-(hydroxymethyl)indoles can form a stabilized carbocation at the C2 position. This intermediate could potentially undergo rearrangement. For instance, the Plancher rearrangement, known for N-alkylindoles, involves the migration of an alkyl group from the nitrogen to the C3 position of the indole ring. While not directly applicable to the parent alcohol, an N-substituted derivative of this compound could potentially undergo a similar rearrangement.

Furthermore, the expansion of the indole ring to form quinoline (B57606) derivatives is a known transformation. This often involves the reaction of indoles with carbenes or carbenoids. It is conceivable that under specific conditions, this compound or its derivatives could be induced to undergo ring expansion to a substituted quinoline. For example, Lewis acid-mediated reactions of 2-indolylmethanols can lead to the formation of a delocalized cation intermediate, which could be a precursor to rearranged products. nih.gov However, without direct experimental evidence for this compound, these remain hypothetical pathways based on the known reactivity of similar indole systems.

| Starting Material | Reagents/Conditions | Potential Product Type | Notes |

| N-Alkyl-(6-Chloro-1H-indol-2-yl)methanol | Acid Catalyst | C3-Alkyl-6-chloro-1H-indol-2-yl)-methanol | Hypothetical Plancher-type rearrangement. |

| This compound | Carbene/Carbenoid Precursors | Substituted Chloroquinoline | Hypothetical ring expansion. |

| This compound | Lewis Acid | Rearranged Indole Derivatives | Via formation of a carbocation intermediate. nih.gov |

Derivatization and Structural Modification Strategies of 6 Chloro 1h Indol 2 Yl Methanol

Synthesis of Indole-2-carboxamide and Related Amide Derivatives

The conversion of (6-Chloro-1H-indol-2-yl)methanol into its corresponding indole-2-carboxamide derivatives represents a cornerstone of its synthetic utility. This transformation is typically initiated by the oxidation of the primary alcohol to the corresponding carboxylic acid, 6-chloro-1H-indole-2-carboxylic acid. This intermediate serves as a crucial linchpin for the introduction of a wide variety of amide functionalities through standard amide coupling reactions.

Commonly employed coupling reagents for this purpose include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an activating agent such as hydroxybenzotriazole (B1436442) (HOBt). The choice of the amine component is vast, allowing for the systematic exploration of the structure-activity relationship (SAR) by introducing diverse substituents.

For instance, research has demonstrated the successful coupling of various substituted indole-2-carboxylic acids with a range of amines to produce a library of indole-2-carboxamides. While not exclusively starting from the 6-chloro derivative, these studies provide a clear blueprint for the derivatization of this compound. The general synthetic approach is outlined below:

Table 1: General Synthetic Scheme for Indole-2-carboxamides

| Step | Reaction | Reagents and Conditions |

| 1 | Oxidation | This compound is oxidized to 6-chloro-1H-indole-2-carboxylic acid using a suitable oxidizing agent such as manganese dioxide or via a Swern or Dess-Martin oxidation. |

| 2 | Amide Coupling | The resulting carboxylic acid is coupled with a primary or secondary amine (R1R2NH) in the presence of a coupling agent like EDC/HOBt or HATU in an appropriate solvent such as DMF or DCM. |

This strategy has been employed to synthesize a wide array of derivatives, as exemplified in the following table which showcases the diversity of amines that can be incorporated.

Table 2: Examples of Synthesized Indole-2-carboxamide Derivatives

| Amine (R1R2NH) | Resulting Amide Derivative |

| Piperidine | (6-Chloro-1H-indol-2-yl)(piperidin-1-yl)methanone |

| Morpholine | (6-Chloro-1H-indol-2-yl)(morpholino)methanone |

| N-Methylpiperazine | (6-Chloro-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone |

| Aniline | N-Phenyl-6-chloro-1H-indole-2-carboxamide |

| Benzylamine | N-Benzyl-6-chloro-1H-indole-2-carboxamide |

The resulting indole-2-carboxamides have been investigated for a range of biological activities, underscoring the importance of this derivatization strategy in generating novel molecular entities with therapeutic potential.

Preparation of Fused-Ring and Tricyclic Aryl Pyrimidine (B1678525) Compounds

The indole (B1671886) nucleus of this compound serves as a template for the construction of more complex, rigidified structures through the annulation of additional rings. The preparation of fused-ring and tricyclic aryl pyrimidine compounds from this starting material is a sophisticated strategy to access novel heterocyclic systems. While direct cyclization from the 2-hydroxymethyl group is not always straightforward, it can be converted into other functional groups that are amenable to ring-forming reactions.

One plausible synthetic route involves the initial transformation of the 2-hydroxymethyl group into a more reactive species. For example, oxidation to the aldehyde, followed by further synthetic manipulations, can provide precursors for pyrimidine ring formation. A general strategy could involve the following steps:

Oxidation: this compound is oxidized to 6-chloro-1H-indole-2-carbaldehyde.

Functional Group Interconversion: The aldehyde can be converted to a β-ketoester or a related intermediate.

Cyclocondensation: The resulting intermediate can then undergo a cyclocondensation reaction with a suitable three-atom component, such as urea, thiourea, or guanidine, to form the fused pyrimidine ring.

This approach would lead to the formation of pyrimido[3,4-a]indole derivatives.

Another prominent strategy for the synthesis of tricyclic indole-containing systems is the Pictet-Spengler reaction . wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org While not directly forming a pyrimidine ring, this reaction can be adapted to create a tricyclic core that can be further elaborated. For example, a tryptamine (B22526) derivative, which can be synthesized from the corresponding indole, can undergo a Pictet-Spengler reaction to yield a tetrahydro-β-carboline, a key tricyclic indole alkaloid scaffold. nih.govnih.gov

Furthermore, the synthesis of pyrimido[4,5-b]indoles has been achieved through a one-pot, four-component reaction using indole-3-carboxaldehydes, aromatic aldehydes, and ammonium (B1175870) iodide. mdpi.com Although this starts from a different isomer, it highlights a powerful method for constructing the pyrimidine ring fused to the indole core. A similar strategy could potentially be developed starting from a suitably functionalized 6-chloro-1H-indole-2-carboxaldehyde.

The synthesis of pyrimido[5,4-b]indoles has also been reported, often starting from 3-aminoindole-2-carboxylate derivatives. researchgate.net This suggests that functionalization of the indole nitrogen and the C3 position are key steps in accessing this class of compounds.

Functionalization for Bioconjugation and Probe Development

The development of chemical probes and bioconjugates is essential for studying biological processes and for targeted drug delivery. This compound, with its reactive hydroxymethyl group, is an attractive starting point for such functionalization. This group can be readily converted into a variety of "handles" for bioconjugation.

A common strategy involves the conversion of the alcohol to an azide (B81097) or an alkyne, which can then participate in highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov This allows for the covalent attachment of the indole moiety to biomolecules such as proteins, nucleic acids, or lipids, or to reporter molecules like fluorophores. nih.gov

Table 3: Functionalization of the Hydroxymethyl Group for Bioconjugation

| Reactive Handle | Synthetic Transformation | Bioconjugation Reaction |

| Azide | Conversion of the alcohol to a tosylate, followed by substitution with sodium azide. | Click Chemistry (e.g., CuAAC, SPAAC) with an alkyne-modified biomolecule. |

| Alkyne | Etherification of the alcohol with a propargyl halide. | Click Chemistry (e.g., CuAAC, SPAAC) with an azide-modified biomolecule. |

| Carboxylate | Oxidation of the alcohol to a carboxylic acid. | Amide bond formation with an amine-containing biomolecule using coupling agents. |

Another approach to probe development involves the incorporation of photoactivatable groups. For example, indole-2-carboxamides have been functionalized with benzophenone, phenyl azide, and phenyltrifluoromethyl diazirine moieties. nih.gov These groups can form covalent bonds with their biological targets upon irradiation with UV light, enabling the identification and characterization of binding partners. nih.gov This strategy could be adapted to this compound derivatives to create powerful tools for chemical biology research.

Design and Synthesis of Bioisosteric Analogs

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. The this compound scaffold offers several opportunities for bioisosteric replacement.

One approach is the replacement of the hydroxymethyl group with other functionalities. For example, it could be replaced with a trifluoromethyl group, a common bioisostere for a methyl or hydroxyl group, which can alter the electronic properties and metabolic stability of the molecule.

A more profound modification involves the replacement of the entire indole core with other heterocyclic systems that can mimic its key interactions with a biological target. This strategy of "scaffold hopping" can lead to the discovery of novel chemical classes with improved properties. Potential bioisosteres for the indole ring include benzofuran, benzothiophene, indazole, and azaindoles. The choice of the bioisostere depends on the specific interactions that need to be maintained for biological activity. For instance, the indole NH group often acts as a hydrogen bond donor, and a suitable bioisostere should retain this capability.

Furthermore, non-classical bioisosteric replacements can also be considered. For example, the carboxamide linkage in derivatives of this compound could be replaced with a sulfonamide, which has different electronic and hydrogen bonding properties. nih.gov

Table 4: Potential Bioisosteric Replacements for this compound

| Original Moiety | Bioisosteric Replacement | Rationale |

| Indole | Benzofuran, Benzothiophene | Maintain aromatic character and overall shape. |

| Indole | Indazole, Azaindole | Introduce nitrogen atoms to modulate hydrogen bonding and solubility. |

| -CH2OH | -CF3 | Alter electronic properties and metabolic stability. |

| -CH2OH | -CH2NH2 | Introduce a basic center for potential salt formation and new interactions. |

| Amide Linkage | Sulfonamide Linkage | Change hydrogen bonding pattern and electronic character. |

The design and synthesis of such bioisosteric analogs are guided by computational modeling and a deep understanding of the structure-activity relationships of the parent compound. These efforts are crucial for the optimization of lead compounds and the development of next-generation therapeutics.

Computational and Theoretical Studies on 6 Chloro 1h Indol 2 Yl Methanol and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic characteristics of a molecule. These methods provide insights into the distribution of electrons and predict regions of a molecule that are susceptible to electrophilic or nucleophilic attack.

DFT calculations on substituted indoles have been shown to reliably predict their electronic properties and redox potentials. rsc.org For (6-Chloro-1H-indol-2-yl)methanol, DFT calculations at a level like B3LYP/6-31G would be employed to optimize the molecular geometry and calculate key electronic parameters. The presence of the electron-withdrawing chlorine atom at the 6-position is expected to influence the electron density across the indole (B1671886) ring system.

Key reactivity descriptors that would be derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net

Another important descriptor is the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP visually identifies the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions of a molecule. For this compound, the MEP would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the indole ring, indicating their potential as hydrogen bond acceptors. The hydrogen of the N-H and O-H groups would exhibit positive potential, marking them as hydrogen bond donors. The chlorine atom would also contribute to the electronic landscape, generally increasing the electrophilicity of the adjacent carbon atoms. niscpr.res.in

Illustrative Reactivity Descriptors for this compound (Disclaimer: The following data is exemplary, based on typical values for similar substituted indoles, and has not been computationally verified for this compound.)

| Descriptor | Exemplary Value | Significance |

| HOMO Energy | -5.8 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Chemical stability and reactivity |

| Dipole Moment | 2.5 D | Molecular polarity |

| Chemical Hardness (η) | 2.3 eV | Resistance to change in electron distribution |

| Electronegativity (χ) | 3.5 eV | Power to attract electrons |

| Electrophilicity Index (ω) | 2.66 eV | Global electrophilic nature |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediates, and characterizing the high-energy transition states that govern reaction rates. For this compound, mechanistic studies could explore reactions involving the hydroxymethyl group or the indole core.

A pertinent example is the study of domino reactions involving substituted indoles. For instance, the mechanism of the reaction between N-methyl-3-chloroindole and methyl coumalate to form carbazole (B46965) has been investigated using DFT. rsc.org Such studies calculate the activation energies for each step, allowing for the determination of the rate-determining step. rsc.org The analysis of the electronic structure of transition states, often using tools like the Electron Localization Function (ELF), can reveal the nature of bond formation and breaking during the reaction. rsc.org

For this compound, a potential reaction to study computationally would be its esterification or etherification at the hydroxymethyl group. Theoretical calculations could model the reaction pathway, comparing different catalysts or reaction conditions to predict the most efficient synthetic route. The calculations would involve locating the transition state structures and calculating their energies relative to the reactants and products. The influence of the 6-chloro substituent on the reaction barrier could also be quantified.

Exemplary Data for a Hypothetical Esterification Transition State (Disclaimer: The following data is for illustrative purposes only and does not represent a specific, calculated reaction of this compound.)

| Parameter | Value | Unit |

| Reactant Energy | 0.0 | kcal/mol |

| Transition State Energy | +22.5 | kcal/mol |

| Product Energy | -5.0 | kcal/mol |

| Activation Energy (Forward) | +22.5 | kcal/mol |

| Activation Energy (Reverse) | +27.5 | kcal/mol |

| Imaginary Frequency | -250 | cm⁻¹ |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For this compound, the primary source of conformational flexibility is the rotation around the C2-C(methanol) single bond. A computational conformational search would reveal the preferred orientations of the hydroxymethyl group relative to the indole ring.

Molecular Dynamics (MD) simulations provide a more dynamic picture, simulating the movement of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water, would illustrate how the molecule behaves in a more realistic environment. researchgate.net These simulations can reveal the stability of different conformations, the dynamics of intramolecular hydrogen bonds, and the interactions with solvent molecules. researchgate.net For instance, MD simulations on indole in a methanol (B129727)/water mixture have provided detailed insights into the hydrogen bonding network and solvation structure. researchgate.net Such studies on this compound would be crucial for understanding its solubility and how it might interact with biological macromolecules.

Illustrative Conformational Energy Profile (Disclaimer: This table presents a hypothetical energy profile for the rotation around the C2-C(methanol) bond of this compound for illustrative purposes.)

| Dihedral Angle (N-C2-C-O) | Relative Energy (kcal/mol) | Conformation Description |

| 0° | 2.5 | Eclipsed (O eclipsing N) |

| 60° | 0.2 | Gauche |

| 120° | 2.0 | Eclipsed |

| 180° | 0.0 | Anti (Staggered) |

Ligand-Protein Docking and Molecular Modeling for Biological Target Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. This method is central to drug discovery and helps in understanding the structural basis of a compound's biological activity. jocpr.com Derivatives of indole are known to interact with a wide range of biological targets, including enzymes like kinases and HIV-1 integrase. nih.govnih.gov

For this compound and its derivatives, molecular docking studies could be performed against various protein targets to explore their therapeutic potential. The process involves preparing the 3D structure of the ligand and the protein receptor. The docking algorithm then samples a large number of possible binding poses and scores them based on a scoring function, which estimates the binding free energy.

Studies on indole-2-carboxylic acid derivatives have shown that the indole core and a C2 substituent can chelate with magnesium ions in the active site of HIV-1 integrase. nih.gov Similarly, docking studies of indole derivatives against tyrosinase have been used to predict antioxidant activity, showing key interactions with residues in the active site. mdpi.com For this compound, the indole N-H group and the hydroxyl group would be expected to form key hydrogen bonds with protein residues, while the chloro-substituted benzene (B151609) ring could engage in hydrophobic and halogen-bonding interactions.

Exemplary Docking Results for this compound against a Hypothetical Kinase (Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It does not represent the results of an actual docking study.)

| Parameter | Value |

| Target Protein | PDB: 1XYZ (Hypothetical Kinase) |

| Docking Score | -8.5 kcal/mol |

| Predicted Interactions | Hydrogen bond with ASP855 (Hinge region) |

| Hydrogen bond with LYS728 (Catalytic loop) | |

| Hydrophobic interaction with LEU718 | |

| Halogen bond with backbone carbonyl |

Biological Activity and Mechanistic Investigations of this compound Derivatives

The indole nucleus is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds. rjpn.orgijpsr.com Derivatives of this compound, which feature this core structure with a chlorine substitution, have been the subject of various pharmacological investigations. These studies have revealed a spectrum of biological activities, and ongoing research continues to elucidate the underlying mechanisms of action. This article focuses on the mechanistic details of the antiproliferative, anti-inflammatory, antimicrobial, and other pharmacological effects of these and related indole derivatives.

Applications in Medicinal Chemistry and Drug Discovery

Structure-Activity Relationship (SAR) Studies for Therapeutic Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure relates to its biological activity. For indole (B1671886) derivatives, SAR studies guide the optimization of lead compounds into potent and selective drug candidates. nih.gov

Key findings from SAR studies on related indole structures highlight principles applicable to the (6-Chloro-1H-indol-2-yl)methanol scaffold:

Role of the Indole NH Group: The hydrogen on the indole nitrogen is often crucial for activity. In some instances, it engages in hydrogen bonding with the target receptor, and its replacement (e.g., with a methyl group) can lead to a complete loss of activity. mdpi.com

Impact of the Chloro Substituent: The position and nature of substituents on the indole's benzene (B151609) ring significantly influence potency. A chloro group at the 6-position has been shown to enhance affinity for certain targets, such as the dopamine (B1211576) D1 receptor in studies on 1-phenylbenzazepine scaffolds. mdpi.com In other series, a 5-chloro substituent was found to improve the binding affinity of ligands. mdpi.com

Modifications at the 2-Position: The 2-position of the indole ring, where the methanol (B129727) group resides in this compound, is a common site for synthetic modification. This position can be altered to introduce different functional groups to probe interactions with a target's binding pocket and optimize activity.

Interdependent Effects: SAR studies have revealed that the effects of substituents can be interdependent. For example, the positive impact of a chloro group at one position might be enhanced or diminished by the presence of other specific groups on another part of the molecule. mdpi.com

Interactive Table: SAR Findings in Indole Derivatives

| Scaffold/Series | Position of Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Phenyl-glyoxyl-amides | Indole N1 | N-methylation led to inactivity, suggesting the NH is crucial for binding. | mdpi.com |

| Phenyl-glyoxyl-amides | Indole C5 | Replacement of hydrogen with a nitro group significantly decreased binding affinity. | mdpi.com |

| 1-Phenylbenzazepines | C6 | The presence of a 6-chloro group enhances D1 receptor affinity. | mdpi.com |

| Bisindole Compounds | Linkage (5-5' vs 6-6') | 6-6' linked bisindoles showed better conformity to the target's hydrophobic pocket and higher activity than 5-5' linked isomers. | nih.gov |

| Tubulin Inhibitors | Prop-2-en-1-on Linker | The presence of a cyano group on the linker enhanced the compound's potency. | nih.gov |

Lead Compound Identification and Optimization Leveraging the Indole Scaffold

The indole nucleus is a recurring motif in successful drugs, making it a valuable starting point for identifying new lead compounds. mdpi.com A lead compound is a chemical that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal properties that require modification.

The process often begins with high-throughput screening of large compound libraries to identify "hits." An indole-containing compound, for instance, was identified from a library of over 34,000 compounds as an inhibitor of the HIV envelope glycoprotein (B1211001) gp41. nih.gov This initial hit, though modest in activity, served as a crucial lead. Because of its low molecular weight and synthetically accessible structure, it was suitable for an optimization campaign where derivatives were designed and synthesized to improve potency. nih.gov

In another example, a high-throughput screen identified an indazole-based compound as an activator of AMP-activated protein kinase (AMPK), a target for diabetic nephropathy. osti.gov Subsequent optimization, which involved truncating the initial hit to its minimal essential structure (pharmacophore), led to an indazole acid lead compound. Further refinement and core modification ultimately resulted in the identification of PF-06409577, a potent 6-chloro-indole derivative, which was advanced into preclinical and human trials. osti.gov This demonstrates a clear pathway from an initial hit to a highly optimized, indole-based clinical candidate.

Strategies for Enhancing Target Selectivity and Potency

Once a lead compound like a this compound derivative is identified, medicinal chemists employ various strategies to enhance its potency (the amount of drug needed to produce an effect) and selectivity (the drug's ability to act on a specific target).

Structure-Based Drug Design: Using high-resolution structures of the target protein (e.g., from X-ray crystallography or NMR), chemists can design molecules that fit precisely into the binding site. Molecular docking studies, for example, helped to rationalize the activity of bisindole HIV fusion inhibitors and guide the design of more potent compounds. nih.gov

Bioisosteric Replacement: This involves replacing one functional group with another that has similar physical or chemical properties to improve the molecule's interaction with the target or enhance its drug-like properties. For instance, modifying substituents on the indole ring can fine-tune the electronic and steric profile to favor binding to one receptor subtype over another.

Conformational Constraint: Locking a flexible molecule into a more rigid conformation can improve potency and selectivity by reducing the entropic penalty of binding. This can be achieved by introducing rings or other rigid linkers. Studies on bisindole inhibitors showed that the linkage between the indole units was critical for adopting the correct shape to fit into the target's hydrophobic pocket. nih.gov

Exploiting Residence Time: Traditionally, drug optimization has focused on improving binding affinity. However, recent research has highlighted the importance of a drug's "residence time"—the duration for which it remains bound to its target. mdpi.com A longer residence time can lead to a more durable pharmacological effect, and this parameter is becoming an important consideration in lead optimization. mdpi.com

Development of Prodrugs and Pharmaceutically Acceptable Salts for Enhanced Efficacy

Even a potent and selective compound may not be an effective drug if it has poor pharmaceutical properties, such as low solubility, poor absorption from the gastrointestinal tract, or rapid metabolism. To overcome these hurdles, the lead compound is often modified into a prodrug or formulated as a pharmaceutically acceptable salt.

Prodrugs: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This strategy can be used to improve solubility, increase permeability across cell membranes, or protect the drug from premature metabolism. For a compound like this compound, the hydroxyl group could be esterified to create a more lipophilic prodrug that can more easily cross biological membranes before being hydrolyzed back to the active alcohol form by enzymes in the body.

Pharmaceutically Acceptable Salts: For compounds with acidic or basic functional groups, forming a salt is a common and effective way to improve solubility and stability. The indole nitrogen in this compound is weakly acidic, while other parts of a more complex derivative might contain basic nitrogen atoms. Forming salts (e.g., hydrochloride or sodium salts) can significantly enhance aqueous solubility and dissolution rate, which are critical for oral and intravenous administration. The advancement of the 6-chloro-indole derivative PF-06409577 to clinical trials implies that it was formulated into a pharmaceutically acceptable form with suitable properties for administration to humans. osti.gov

Advanced Analytical Methodologies in Research on 6 Chloro 1h Indol 2 Yl Methanol

Advanced Spectroscopic Techniques for Mechanistic and Structural Investigations

Spectroscopic methods are indispensable for the detailed structural characterization of (6-Chloro-1H-indol-2-yl)methanol, providing insights into its molecular framework and functional groups.

High-Resolution NMR Spectroscopy for Complex Mixtures and Isomers

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound. While specific high-resolution NMR data for this exact compound is not widely published, analysis of closely related analogs such as 6-chloro-3-methyl-1H-indole provides a strong basis for predicting its spectral characteristics. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum of an indole (B1671886) derivative is characterized by distinct signals for the aromatic protons on the benzene (B151609) and pyrrole (B145914) rings, as well as the protons of the substituent groups. For this compound, the methylene (B1212753) protons of the methanol (B129727) group would be expected to appear as a singlet, with its chemical shift influenced by the electron-withdrawing nature of the indole ring. The aromatic protons would exhibit a splitting pattern determined by their positions and couplings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the indole ring are influenced by the chloro and methanol substituents. The carbon of the methanol group would appear at a characteristic chemical shift, while the chlorinated carbon and the carbons adjacent to the nitrogen atom would also have distinct resonances.

Comparative NMR Data for a Related Indole Derivative:

To illustrate the expected chemical shifts, the following table presents ¹H and ¹³C NMR data for the related compound, 6-chloro-3-methyl-1H-indole. rsc.org The data was recorded in CDCl₃ at 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | 7.88 | s | - |

| H-5 | 7.48 | d | 8.4 |

| H-7 | 7.33 | d | 1.5 |

| H-4 | 7.09 | dd | 8.4, 1.8 |

| H-2 | 6.95 | dd | 2.0, 0.9 |

| CH₃ | 2.31 | d | 0.9 |

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) |

| C-7a | 136.67 |

| C-3a | 127.93 |

| C-6 | 127.05 |

| C-2 | 122.32 |

| C-4 | 119.94 |

| C-5 | 119.82 |

| C-3 | 112.03 |

| C-7 | 110.96 |

| CH₃ | 9.67 |

Table 1: ¹H and ¹³C NMR data for 6-chloro-3-methyl-1H-indole. rsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound and for monitoring the progress of its synthesis. nih.govresearchgate.net

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibration of the indole ring typically appears in the region of 3400-3300 cm⁻¹. The O-H stretching of the methanol group would also be observed in this region, often as a broad band. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the primary alcohol would be found in the 1050-1000 cm⁻¹ range, and the C-Cl stretching vibration would be observed in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. nih.gov The aromatic ring vibrations often give rise to strong Raman signals. The C-Cl bond is also known to produce a characteristic Raman band. The symmetric vibrations of the molecule are particularly Raman active.

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H (Indole) | Stretching | 3400-3300 | IR, Raman |

| O-H (Methanol) | Stretching | 3400-3300 (broad) | IR |

| Aromatic C-H | Stretching | >3000 | IR, Raman |

| Aromatic C=C | Stretching | 1600-1450 | IR, Raman |

| C-O (Alcohol) | Stretching | 1050-1000 | IR |

| C-Cl | Stretching | <800 | IR, Raman |

Table 2: Predicted characteristic vibrational frequencies for this compound.

Chromatographic Methods for Purification, Separation, and Quantitative Analysis

Chromatographic techniques are fundamental for the isolation, purification, and quantitative analysis of this compound, ensuring the quality and purity of the compound for further research.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Progress Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of this compound and for monitoring the progress of its synthesis. science.gov A reversed-phase HPLC method, typically employing a C18 column, would be suitable for its analysis. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Detection is commonly achieved using a UV detector, as the indole ring system is strongly UV-active.

A validated HPLC method would provide crucial information on the retention time of the main compound, as well as the presence of any impurities or byproducts. By analyzing samples at different time points during a synthesis, the consumption of starting materials and the formation of the product can be tracked, allowing for optimization of the reaction conditions.

Gas Chromatography (GC) for Volatile Byproducts and Solvent Residuals

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for the analysis of volatile byproducts and residual solvents that may be present in a sample of this compound. rsc.orgresearchgate.netnih.gov For the analysis of the compound itself, derivatization may be necessary to increase its volatility.

During the synthesis of this compound, volatile starting materials or side-products can be effectively monitored by GC. Furthermore, after purification, GC analysis is essential to quantify the amount of residual solvents, such as diethyl ether or tetrahydrofuran (B95107), which are often used in its synthesis.

Mass Spectrometry for Identification of Intermediates, Products, and Metabolites

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. nih.govmdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule.

Electron Ionization (EI) and Electrospray Ionization (ESI): Both EI-MS and ESI-MS can be employed for the analysis of this compound. EI-MS, often used in conjunction with GC, would likely lead to extensive fragmentation, providing a characteristic fingerprint of the molecule. ESI-MS, typically coupled with HPLC, is a softer ionization technique that would likely produce a prominent protonated molecule [M+H]⁺, allowing for the determination of the molecular weight.

Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of this compound. The fragmentation pattern would be characteristic of the indole core and the substituents. Common fragmentation pathways for indole alkaloids include losses of small neutral molecules and cleavages within the ring system. thermofisher.comresearchgate.net The presence of the chlorine atom would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragment ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a cornerstone technique for the analysis of synthetic compounds, offering the ability to determine the mass of a molecule with exceptional accuracy, typically to within a few parts per million (ppm). This precision allows for the confident assignment of a unique elemental composition, a critical step in the identification of a newly synthesized molecule like this compound.

In the context of research involving this compound, HRMS would be employed to verify its successful synthesis and purity. The technique can differentiate between compounds with the same nominal mass but different elemental formulas. For this compound, the expected monoisotopic mass would be calculated and compared against the experimentally measured value. The presence of chlorine is particularly distinguishable due to the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl, which would be readily observed in the high-resolution spectrum.

While direct HRMS data for this compound is not widely published in readily accessible literature, the analysis of related indole derivatives demonstrates the power of this technique. For instance, in the synthesis of more complex molecules derived from 2-indolylmethanols, HRMS is routinely used to confirm the elemental composition of the final products. A study on the synthesis of ((6-Chloro-1H-indol-2-yl)diphenylmethyl)diphenylphosphine oxide, a derivative of this compound, reported the use of HRMS to confirm the molecular formula of the product, C₃₄H₂₉NOP, with high accuracy nih.gov. This underscores the standard practice of using HRMS for the verification of such compounds.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Theoretical m/z |

| [M+H]⁺ | 182.0367 |

| [M+Na]⁺ | 204.0187 |

| [M-H]⁻ | 180.0221 |

Note: These values are calculated based on the elemental composition C₉H₈ClNO and are predictive in nature.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern serves as a molecular fingerprint, offering valuable information about the connectivity of atoms within the molecule. For this compound, MS/MS analysis would be crucial for confirming the identity and structure, especially in complex matrices or when distinguishing between isomers.

The fragmentation of indole derivatives under mass spectrometry has been a subject of study. scirp.orgacs.orgresearchgate.net Generally, the indole ring is relatively stable, but fragmentation can be initiated at the substituent groups. For this compound, the fragmentation process, likely initiated by electron impact (EI) or collision-induced dissociation (CID), would be expected to involve several key pathways.

Common fragmentation patterns for simple indoles include the loss of small neutral molecules. scirp.org In the case of this compound, initial fragmentation would likely involve the loss of the hydroxymethyl group (-CH₂OH) or a water molecule (H₂O) from the protonated molecule [M+H]⁺. The presence of the chlorine atom on the benzene ring would also influence the fragmentation, and characteristic losses of Cl or HCl might be observed. The study of fragmentation patterns in a broader range of indole alkaloids, including prenylated and halogenated derivatives, has shown that the specific fragmentation pathways can be highly informative for structure elucidation. nih.govnih.gov For example, the fragmentation of indole itself often leads to characteristic ions at m/z 91.1 and 65.05. nih.gov

Table 2: Plausible MS/MS Fragmentation Pathways for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |

| 182.0367 | 164.0262 | H₂O |

| 182.0367 | 151.0318 | CH₂OH |

| 182.0367 | 146.0391 | HCl |

Note: The fragmentation pathways presented are hypothetical and based on the general fragmentation behavior of related indole compounds.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

The crystal structure would reveal the planarity of the indole ring system and the orientation of the hydroxymethyl group relative to the ring. Furthermore, it would elucidate how the molecules pack in the crystal lattice, highlighting any hydrogen bonding involving the N-H of the indole and the hydroxyl group, as well as potential π-π stacking interactions between the aromatic rings. These intermolecular forces are fundamental to understanding the physical properties of the compound, such as its melting point and solubility.

常见问题

Basic Research Questions

Q. What are the most efficient synthetic routes for (6-Chloro-1H-indol-2-yl)methanol, and how do their yields compare?

- Methodological Answer : Two primary routes are documented:

- Route 1 : Reduction of 6-chloroindole-2-carboxylic acid ethyl ester using lithium aluminum hydride (LiAlH4), achieving ~99% yield .

- Route 2 : Multi-step synthesis starting from 4-chloro-2-nitrotoluene, involving cyclization and hydroxylation. Yield data for this route is less explicit but requires optimization of nitro-group reduction and indole ring formation .

- Critical Analysis : Route 1 is preferable for high-throughput applications due to its simplicity and yield. Route 2 may be advantageous for introducing isotopic labels or structural analogs.

Q. Which spectroscopic techniques are optimal for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR can confirm the indole backbone and hydroxylmethyl group. Key signals include aromatic protons (δ 6.8–7.4 ppm) and the hydroxymethyl group (δ 4.5–5.0 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (C9H8ClNO; theoretical MW: 181.03 g/mol).

- HPLC : Reverse-phase HPLC with UV detection (λ = 280 nm) monitors purity (>95% recommended for biological assays) .

Q. How does the hydroxymethyl group influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies at pH 2–12 (37°C, 24–72 hrs). Monitor via HPLC for decomposition products (e.g., oxidation to 6-chloroindole-2-carboxylic acid).

- Key Finding : The hydroxymethyl group is prone to oxidation under basic conditions (pH >10). Stabilization requires inert atmospheres (N2) or antioxidants like BHT .

Advanced Research Questions

Q. How can conflicting crystallographic data on indole derivatives be resolved during structural refinement?

- Methodological Answer :

- Software Tools : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. For ambiguous electron density near the hydroxymethyl group, apply constraints (e.g., DFIX for C–O bond lengths) and validate via R-factor convergence (<5%) .

- Case Study : Discrepancies in torsion angles may arise from crystal packing effects. Compare multiple datasets and apply Hirshfeld surface analysis to identify intermolecular interactions .

Q. What strategies optimize the regioselective functionalization of this compound for drug-discovery applications?

- Methodological Answer :

- Protection-Deprotection : Protect the hydroxymethyl group with tert-butyldimethylsilyl (TBS) chloride before electrophilic substitution at C3/C5.

- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl/heteroaryl introduction. Monitor regioselectivity via <sup>19</sup>F NMR if fluorinated reagents are used .

Q. How do computational methods predict the compound’s bioavailability, and what contradictions exist between in silico and experimental data?

- Methodological Answer :

- ADMET Prediction : Calculate topological polar surface area (TPSA ~62.3 Ų) and logP (~1.1) using software like SwissADME. High TPSA suggests poor blood-brain barrier penetration, conflicting with some in vivo neuroactivity reports .

- Resolution : Validate predictions via Caco-2 permeability assays. Adjust models by incorporating experimental solubility data (e.g., PBS solubility <0.1 mg/mL) .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound sometimes show unexpected splitting patterns?

- Methodological Answer :

- Root Cause : Dynamic proton exchange between the hydroxymethyl group and trace water. Use deuterated DMSO-d6 to suppress exchange broadening.

- Validation : Variable-temperature NMR (25–60°C) confirms exchange rates. At higher temps, singlets collapse into broad peaks .

Methodological Tables

Table 1 : Comparison of Synthetic Routes

| Route | Starting Material | Key Step | Yield | Ref |

|---|---|---|---|---|

| 1 | 6-Chloroindole-2-carboxylic acid ethyl ester | LiAlH4 reduction | ~99% | |

| 2 | 4-Chloro-2-nitrotoluene | Cyclization, hydroxylation | Not reported |

Table 2 : Stability Profile Under Accelerated Conditions

| pH | Temp (°C) | Time (hrs) | Degradation Products | Purity Loss (%) |

|---|---|---|---|---|

| 2 | 37 | 72 | None | <5 |

| 10 | 37 | 24 | 6-Chloroindole-2-carboxylic acid | >20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。